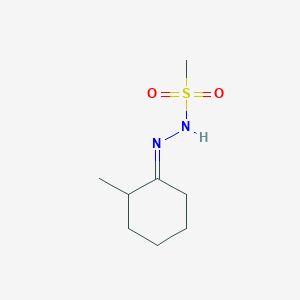
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that selectively targets the protein kinase R-like endoplasmic reticulum kinase (PERK), which is involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated when there is an accumulation of misfolded proteins in the endoplasmic reticulum, and it plays a crucial role in maintaining cellular homeostasis.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been used in various scientific research studies to investigate the role of PERK in the UPR pathway. It has been shown to inhibit PERK activation and reduce UPR-mediated cell death in cancer cells. N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has also been used to study the effects of PERK inhibition on glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been used to investigate the therapeutic potential of targeting PERK in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide selectively binds to the ATP-binding site of PERK and inhibits its kinase activity. This results in a decrease in UPR activation and a reduction in UPR-mediated cell death. N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has also been shown to inhibit the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is downstream of PERK in the UPR pathway. This leads to a decrease in protein synthesis and a reduction in ER stress.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have antitumor effects in various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to improve glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethoxyphenyl)-4-(propionylamino)benzamide in lab experiments is its selectivity for PERK, which allows for specific targeting of the UPR pathway. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of using N-(2-ethoxyphenyl)-4-(propionylamino)benzamide is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-4-(propionylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of PERK. Another area of research is the investigation of the therapeutic potential of targeting PERK in neurodegenerative diseases. Additionally, further studies are needed to investigate the potential off-target effects of N-(2-ethoxyphenyl)-4-(propionylamino)benzamide and to develop strategies to minimize these effects.
Synthesemethoden
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide can be synthesized using a multi-step synthetic route that involves the condensation of 2-ethoxyaniline with 4-nitrobenzoyl chloride to form 2-ethoxy-N-(4-nitrobenzoyl)aniline. This intermediate is then reduced to 2-ethoxy-N-(4-aminobenzoyl)aniline using palladium on carbon as a catalyst. The final step involves the acylation of 2-ethoxy-N-(4-aminobenzoyl)aniline with propionyl chloride to form N-(2-ethoxyphenyl)-4-(propionylamino)benzamide.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-5-6-8-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFMZQYMBPUBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-(propanoylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)


![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)



![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)


![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
